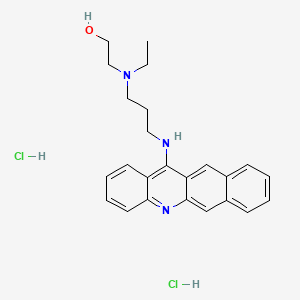![molecular formula C21H34O B14673187 (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 49756-87-8](/img/structure/B14673187.png)
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of ethyl and methyl groups at specific positions using reagents like alkyl halides and organometallic compounds.
Hydrogenation: Reduction of double bonds to achieve the desired saturation level.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Catalytic Hydrogenation: Use of catalysts like palladium or platinum to facilitate hydrogenation reactions.
Purification Techniques: Methods such as recrystallization and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopenta[a]phenanthrenes.
Applications De Recherche Scientifique
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways and metabolic processes that are affected by the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol .
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol .
Uniqueness
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: stands out due to its specific structural features, such as the presence of ethyl and methyl groups at unique positions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
49756-87-8 |
|---|---|
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O/c1-4-20(2)11-10-17-16-6-5-14-13-15(22)9-12-21(14,3)19(16)8-7-18(17)20/h14-16,19,22H,4-13H2,1-3H3/t14-,15-,16+,19+,20?,21+/m1/s1 |
Clé InChI |
WEBPYFPEJPMYQR-HBXLVXEQSA-N |
SMILES isomérique |
CCC1(CCC2=C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canonique |
CCC1(CCC2=C1CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


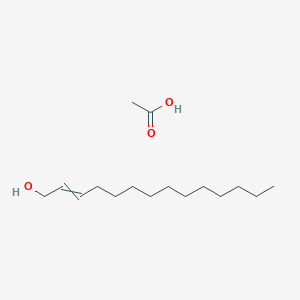
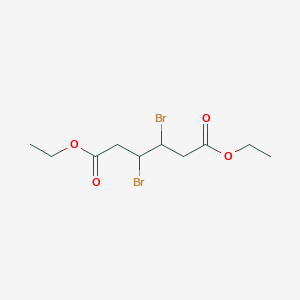
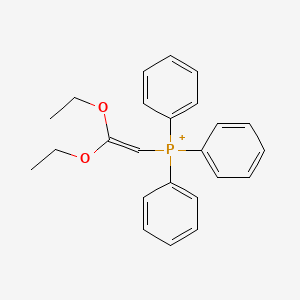
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
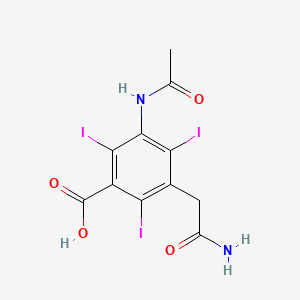
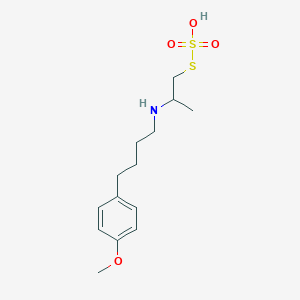
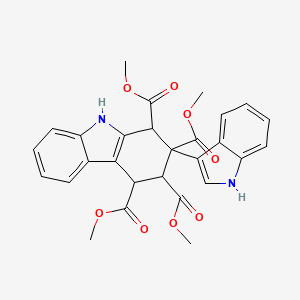
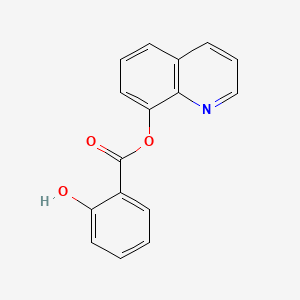
![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
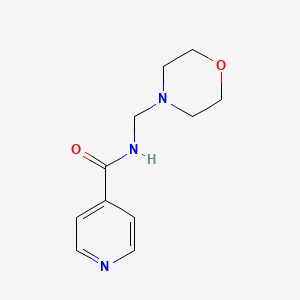
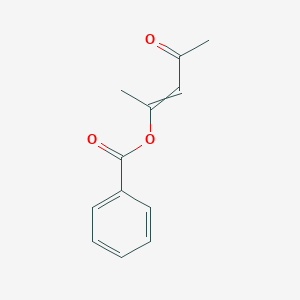
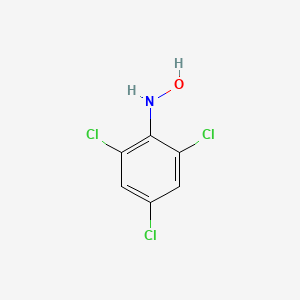
![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
